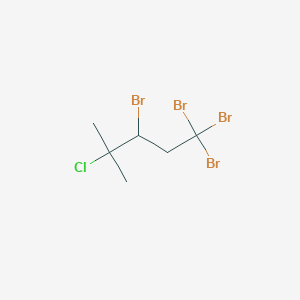
Ethyl phenyl prop-1-en-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl phenyl prop-1-en-2-ylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl prop-1-en-2-ylphosphonate typically involves the reaction of ethyl phenyl phosphonate with prop-1-en-2-yl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl phenyl prop-1-en-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl phenyl prop-1-en-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl phenyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl phenyl phosphonate
- Prop-1-en-2-ylphosphonate
- Phenyl phosphonic acid
Comparison: Ethyl phenyl prop-1-en-2-ylphosphonate is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
61368-86-3 |
|---|---|
Molekularformel |
C11H15O3P |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
[ethoxy(prop-1-en-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15O3P/c1-4-13-15(12,10(2)3)14-11-8-6-5-7-9-11/h5-9H,2,4H2,1,3H3 |
InChI-Schlüssel |
YZUKMZFVYYVPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


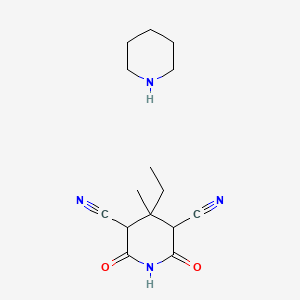
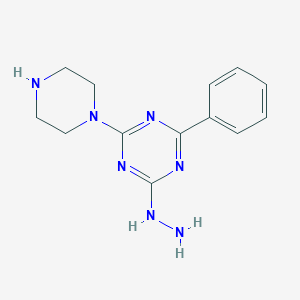
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
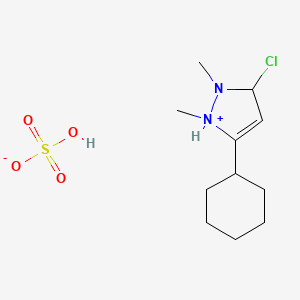

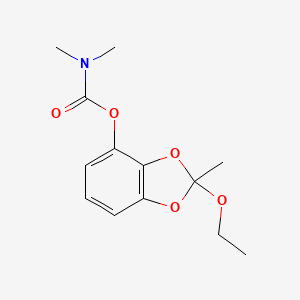
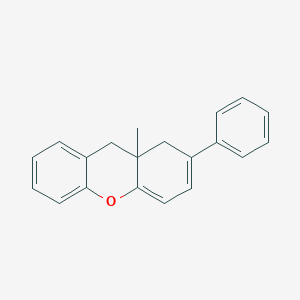

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
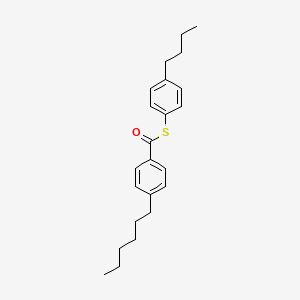
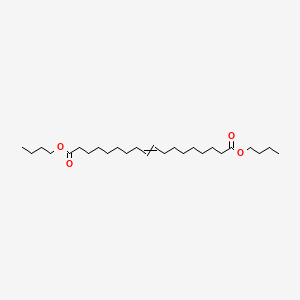
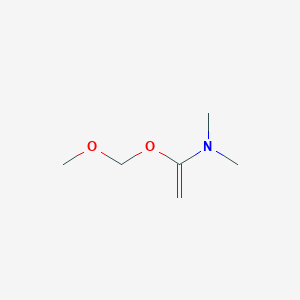
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
